methyl 2-[(2Z)-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of methyl 2-[(2Z)-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide and benzoyl groups. The final step involves the esterification of the carboxylic acid group to form the methyl ester. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. .
Scientific Research Applications
Methyl 2-[(2Z)-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The sulfonamide group can enhance binding affinity and specificity, while the ester group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
6-Methylbenzothiazole: Studied for its potential anticancer activities. Methyl 2-[(2Z)-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-26(18-8-4-3-5-9-18)34(30,31)19-14-12-17(13-15-19)23(29)25-24-27(16-22(28)32-2)20-10-6-7-11-21(20)33-24/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMICJJBZXVUFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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